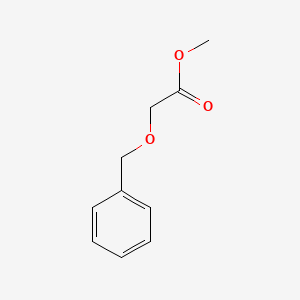

Methyl 2-(benzyloxy)acetate

Vue d'ensemble

Description

“Methyl 2-(benzyloxy)acetate” is a chemical compound with the molecular formula C10H12O3 . It is used as an active diluent for epoxy resins, with a reference usage amount of 10% to 20% .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-(benzyloxy)acetic acid with methanol . The reaction is facilitated by thionyl chloride and carried out at a temperature below 8°C . The resulting product is a clear, colorless liquid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 180.2 . Its solubility is classified as very soluble, with a solubility of 2.23 mg/ml or 0.0124 mol/l .Applications De Recherche Scientifique

Synthesis Applications

Methyl 2-(benzyloxy)acetate plays a significant role in the synthesis of various chemical compounds. It is used as a synthon for α-benzyloxy carboxylic esters, amides, or aldehydes, serving as an enolate precursor for diastereo- and enantioselective aldol reactions (Kobayashi, 2001). Additionally, its derivatives, such as 2-benzyloxy-1-methylpyridinium triflate, are developed as stable, neutral organic salts to convert alcohols into benzyl ethers (Poon & Dudley, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential medicinal properties. For instance, compounds like N-(benzyloxy)-2-azaspiro[4,4] nonane-1,3-dione showed anti-MES (maximal electroshock) activity, indicating potential as anticonvulsants (Edafiogho et al., 1991).

Organic Chemistry

In organic chemistry, this compound is utilized for creating complex molecular structures. For example, its interaction with acetonitriles leads to the formation of imidazo[1,2-a]quinoline derivatives (Iminov et al., 2008). These compounds have a wide range of applications, including in medicinal chemistry.

Corrosion Inhibition

This compound derivatives also find applications in materials science, such as in corrosion inhibition. Derivatives like Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments (Elazhary et al., 2019).

Polymer Science

In the field of polymer science, this compound derivatives are used as initiators for polymerization processes. For example, di-tert-butyl perfumarate, derived from this compound, has been used as an initiator in the polymerization of vinyl acetate, leading to the formation of polymers with specific properties (Sato et al., 2001).

Organic Synthesis and Medicinal Chemistry

This compound is a versatile reagent in organic synthesis and medicinal chemistry. It is used in the synthesis of various organic compounds and has applications in the development of pharmaceuticals. For instance, its role in the synthesis of anti-inflammatory benzoxazole derivatives and in the construction of pharmaceutical compounds like phomopsin A tripeptide side chain is noteworthy (Dunwell & Evans, 1977); (Yasuno et al., 2016).

Environmental Applications

In environmental science, this compound derivatives are explored for their potential in biogas production and as herbicidal agents. Their impact on the microbial communities involved in biogas production has been studied, offering insights into the environmental impact of these compounds (Czarny et al., 2019).

Mécanisme D'action

Target of Action

Methyl 2-(benzyloxy)acetate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the carbon atoms in the molecules that it reacts with.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . This reaction can lead to the formation of various organic compounds, affecting multiple biochemical pathways downstream.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of this compound.

Safety and Hazards

Orientations Futures

The future directions for “Methyl 2-(benzyloxy)acetate” could involve further exploration of its synthesis and reactions. For instance, its synthesis could be optimized, and its reactions with various reagents could be studied in more detail. Additionally, its potential applications in various fields, such as in the production of epoxy resins, could be further investigated .

Analyse Biochimique

Biochemical Properties

Methyl 2-(benzyloxy)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to participate in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can modulate cell signaling pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and proteins. It can act as a substrate for esterases and hydrolases, leading to the hydrolysis of ester bonds and the release of benzyloxyacetate. This process can result in the activation or inhibition of certain enzymes, thereby influencing various biochemical pathways. Additionally, this compound can bind to specific receptors or proteins, modulating their activity and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound can exert its desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ester hydrolysis and benzyloxyacetate metabolism. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds, leading to the formation of benzyloxyacetate. This metabolite can then participate in further biochemical reactions, including oxidation and conjugation, ultimately resulting in its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can interact with binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may localize to the cytosol, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting signals and modifications .

Propriétés

IUPAC Name |

methyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEIZSSWCVSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471651 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31600-43-8 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)